2-氯甲基-1,4-萘醌

描述

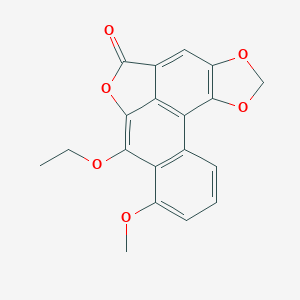

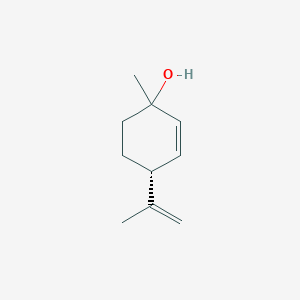

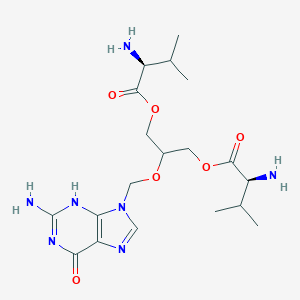

2-Chloromethyl-1,4-naphthoquinone is a chemical compound with the molecular formula C11H7ClO2 . It is also known by other names such as 2-(chloromethyl)naphthalene-1,4-dione and 2-(Chloromethyl)-1,4-naphthalenedione .

Synthesis Analysis

The synthesis of 1,4-naphthoquinones, including 2-Chloromethyl-1,4-naphthoquinone, has been explored in various studies . The synthesis often involves the introduction of various chemical groups such as amines, amino acids, furan, pyran, pyrazole, triazole, indole, among others .

Molecular Structure Analysis

The molecular structure of 2-Chloromethyl-1,4-naphthoquinone consists of a benzene moiety linearly fused with a fully conjugated cyclic diketone . The compound has a molecular weight of 206.62 g/mol .

Chemical Reactions Analysis

The chemical reactions of 2-Chloromethyl-1,4-naphthoquinone have been studied in various contexts . For instance, solvent effects on this compound were investigated using optical absorption and fluorescence emission techniques .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloromethyl-1,4-naphthoquinone include a molecular weight of 206.62 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .

科学研究应用

Oxidative Stress and Redox Signaling

“2-Chloromethyl-1,4-naphthoquinone” is a type of 1,4-Naphthoquinone, which has been studied for its effects on oxidative stress and redox signaling . These compounds can cause oxidative stress in exposed cells and affect redox signaling . They have been found to modulate gene expression and potentially beneficial outcomes have been observed .

Modulation of Receptor Tyrosine Kinases

1,4-Naphthoquinones have been found to modulate receptor tyrosine kinases, such as the epidermal growth factor receptor . This results in altered gap junctional intercellular communication .

Cardioprotective, Anti-ischemic, Hepatoprotective, Neuroprotective Properties

1,4-Naphthoquinones have been found to have cardioprotective, anti-ischemic, hepatoprotective, neuroprotective and other properties . They have been studied for their role in protecting against neurodegenerative diseases .

Antibacterial Activity

1,4-Naphthoquinone derivatives have exhibited strong antibacterial activity, with MIC values ranging between 15.625 and 500 µmol/L and EC50 values ranging between 10.56 and 248.42 µmol/L .

Use as a Prothrombogenic Compound

2-Methyl-1,4-naphthoquinone, a synthetic analogue of 1,4-naphthoquinone, is a prothrombogenic compound and is used as a model quinone in cell culture investigations .

Anti-inflammatory, Antimicrobial and Antitumor Activities

Over the past decade, a number of new 1,4-naphthoquinones have been synthesized and their anti-inflammatory, antimicrobial and antitumor activities have been studied in more detail . New, previously unknown intracellular molecular targets and mechanisms of action have been discovered .

Biochemical Tools and Probes

Some compounds of this class are already being used as medicinal drugs and some substances can be used as biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases using modern molecular imaging techniques .

Inhibition of Aromatase

2,3-Dichloro 1,4-naphthoquinone and 2-methylaminophenyl-3-chloro derivative have been found to inhibit aromatase .

Induction of Cell Apoptosis

2-(Naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone has been found to induce cell apoptosis via ROS-mediated regulation of MAPK, Akt and STAT3 signaling pathways .

Sulfanyl-phenylamino-1,4-naphthoquinone Derivatives

Sulfanyl-phenylamino-1,4-naphthoquinone derivatives have been synthesized and studied for their biological properties .

Dyeing and Tanning Industries

1,4-Naphthoquinones, including “2-Chloromethyl-1,4-naphthoquinone”, have been used in the dyeing and tanning industries . They form salts and complexes with cations of various metals and are used as dyes .

Non-Invasive Detection of Pathological Areas

Some compounds of this class can be used as biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases using modern molecular imaging techniques .

Oxidation and Reduction Studies

1,4-Naphthoquinones are easily susceptible to reduction, oxidation and addition of O-, N-, and S-nucleophiles . This makes them attractive for studies related to oxidation and reduction.

未来方向

Future research directions for 2-Chloromethyl-1,4-naphthoquinone and similar compounds include further studies on their biosynthesis, trafficking, and resistance strategies . These compounds could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria .

属性

IUPAC Name |

2-(chloromethyl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-6-7-5-10(13)8-3-1-2-4-9(8)11(7)14/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWNDBUOCWAJAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(C2=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195642 | |

| Record name | 2-Chloromethyl-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloromethyl-1,4-naphthoquinone | |

CAS RN |

43027-41-4 | |

| Record name | 2-Chloromethyl-1,4-naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043027414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloromethyl-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-Fluoro-2'-Methyl-4'-(3-{3-Methyl-4-[(1e)-4,4,4-Trifluoro-3-Hydroxy-3-(Trifluoromethyl)but-1-En-1-Yl]phenyl}pentan-3-Yl)biphenyl-4-Yl]acetic Acid](/img/structure/B51228.png)

![(R)-Ethyl 2-(3-(1-(1,2-dihydroacenaphthylen-1-yl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B51240.png)